(E)-methyl 2-(2-((1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate
Description
The compound "(E)-methyl 2-(2-((1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate" is a heterocyclic organic molecule featuring a benzo[d]thiazole core substituted with an imino linkage to a pyrrolidine ring. The pyrrolidine is further functionalized with a thiophen-2-ylsulfonyl group, and the benzo[d]thiazole moiety is connected to a methyl acetate side chain. While direct studies on this compound are sparse, its structural motifs are reminiscent of pharmacologically active agents targeting enzymes or receptors involving sulfur interactions .
Properties
IUPAC Name |
methyl 2-[2-(1-thiophen-2-ylsulfonylpyrrolidine-2-carbonyl)imino-1,3-benzothiazol-3-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O5S3/c1-27-16(23)12-21-13-6-2-3-8-15(13)29-19(21)20-18(24)14-7-4-10-22(14)30(25,26)17-9-5-11-28-17/h2-3,5-6,8-9,11,14H,4,7,10,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUDZKCMYMALZNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C2=CC=CC=C2SC1=NC(=O)C3CCCN3S(=O)(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O5S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-methyl 2-(2-((1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is a complex organic molecule that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological properties, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 348.38 g/mol. Its structure features a benzo[d]thiazole core, which is known for various biological activities, including antimicrobial and anticancer effects.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds containing thiophene and thiazole moieties. For instance, derivatives similar to the target compound have shown significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for several related compounds have been reported as low as 10 μg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .
| Compound | MIC (µg/mL) | Target Pathogen |
|---|---|---|
| Compound A | 10 | S. aureus |
| Compound B | 10 | E. coli |
| Target Compound | TBD | TBD |
Anticancer Potential
The anticancer activity of compounds similar to This compound has been investigated in several studies. These compounds have been shown to induce apoptosis in cancer cell lines through various mechanisms, including the inhibition of nitric oxide synthase (NOS), which plays a critical role in tumor progression .
In vitro assays have demonstrated that certain derivatives can significantly reduce cell viability in cancer cell lines, indicating their potential as therapeutic agents.
Neuroprotective Effects
Compounds containing the benzo[d]thiazole scaffold have also been evaluated for neuroprotective effects. For example, in animal models of Parkinson's disease, related compounds exhibited improvements in motor functions and neurochemical profiles, suggesting a protective effect against neurodegeneration .
Case Studies
- Neuroprotective Study : In a study involving 6-hydroxydopamine (6-OHDA)-induced rat models, compounds similar to the target showed increased dopamine levels and reduced glutamate levels, which are critical markers of neuroprotection .
- Antimicrobial Efficacy : A series of thiazole derivatives were tested against various bacterial strains using disk diffusion methods, revealing promising antibacterial activity comparable to standard antibiotics .
The proposed mechanisms by which This compound exerts its biological effects include:
- Inhibition of NOS : This leads to reduced nitric oxide production, which is often elevated in cancerous tissues.
- Induction of Apoptosis : Through pathways involving caspases and other apoptotic markers.
- Antioxidant Activity : Compounds with similar structures have shown the ability to scavenge free radicals, contributing to their protective effects against oxidative stress.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Functional Group Analysis
The compound’s closest structural analogues include:
Thiophene-sulfonyl pyrrolidine derivatives (e.g., from ): These compounds share the thiophene-sulfonyl-pyrrolidine motif, which is critical for hydrogen bonding and sulfonamide-mediated enzyme inhibition.
Benzothiazole-imine derivatives (e.g., ): Compounds like triazole-thiones and thiadiazoles feature similar imine linkages and heterocyclic cores. However, the thiophene-sulfonyl group in the target compound may enhance metabolic stability compared to simpler benzothiazoles lacking sulfonyl substituents .
Hypothetical Pharmacological Activity
- The benzo[d]thiazole core is associated with antimicrobial and anticancer activity in literature, while the thiophene-sulfonyl group may enhance binding to sulfonamide-sensitive targets (e.g., carbonic anhydrases) .
- Compared to simpler triazole-thiones (), the target compound’s larger structure may reduce cellular permeability but improve target specificity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
